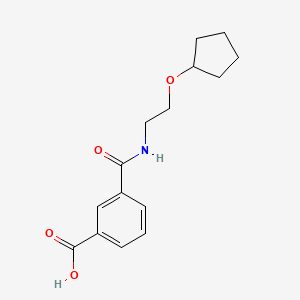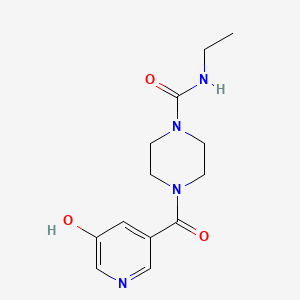
3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid, also known as PCCA, is a chemical compound that has gained significant attention in the field of scientific research. PCCA is a cyclic amino acid derivative that has been used in various studies due to its unique properties and potential for various applications.
Wirkmechanismus
The mechanism of action of 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid is not well understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in the body. It has been shown to have anti-inflammatory properties, which may help to reduce inflammation in the body. This compound has also been shown to have antioxidant properties, which may help to protect the body against oxidative stress and damage. Additionally, this compound has been shown to have potential neuroprotective effects, which may help to prevent or treat neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid in lab experiments is its unique chemical properties, which make it a useful building block for the synthesis of various compounds. Additionally, this compound has been shown to have potential therapeutic effects, which may make it a useful tool for the development of new drugs and therapies. However, there are also limitations to using this compound in lab experiments, including its complex synthesis process and the need for specialized equipment and expertise.
Zukünftige Richtungen
There are several potential future directions for research on 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid. One area of interest is the development of new drugs and therapies based on the properties of this compound. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential physiological effects. Finally, there is potential for the use of this compound in the development of new materials and technologies, such as sensors and electronic devices.
Conclusion
In conclusion, this compound is a unique and versatile chemical compound that has gained significant attention in the field of scientific research. Its potential applications in the fields of medicine, chemistry, and biology make it a valuable tool for researchers. However, further research is needed to fully understand the properties and potential of this compound.
Synthesemethoden
The synthesis of 3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid involves several steps, including the reaction of pyrimidine-2-carboxylic acid with cyclohexanone, followed by a reaction with hydroxylamine to produce the intermediate compound. The intermediate compound is then treated with isobutyl chloroformate to produce the final product, this compound. The synthesis of this compound is a complex process that requires careful attention to detail and specialized equipment.
Wissenschaftliche Forschungsanwendungen
3-(Pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid has been used in various scientific studies due to its potential applications in the fields of medicine, chemistry, and biology. One of the primary applications of this compound is its use as a building block for the synthesis of various compounds. This compound has also been used in the development of new drugs and therapies for various diseases, including cancer and neurological disorders.
Eigenschaften
IUPAC Name |
3-(pyrimidin-2-ylcarbamoyl)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c16-10(15-12-13-5-2-6-14-12)8-3-1-4-9(7-8)11(17)18/h2,5-6,8-9H,1,3-4,7H2,(H,17,18)(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRRYLMGQLSFZNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)C(=O)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(2-Ethylimidazol-1-yl)ethyl]pyridine](/img/structure/B7577353.png)
![ethyl (Z)-2-cyano-3-[4-[(triphenyl-lambda5-phosphanylidene)amino]phenyl]prop-2-enoate](/img/structure/B7577367.png)
![4-ethyl-3-[4-(1-hydroxyethyl)phenyl]sulfanyl-1H-1,2,4-triazol-5-one](/img/structure/B7577383.png)

![Methyl 2-[(5-hydroxypyridine-3-carbonyl)amino]-2-methylpropanoate](/img/structure/B7577386.png)
![3-[4-(hydroxymethyl)-2,5-dimethylpyrazol-3-yl]sulfanyl-4-methyl-1H-1,2,4-triazol-5-one](/img/structure/B7577388.png)
![2-[Methyl-[(4-methyl-1,3-thiazol-5-yl)methyl]amino]butanoic acid](/img/structure/B7577401.png)
![2-[1-(4,4-Dimethylpiperidine-1-carbonyl)piperidin-4-yl]oxyacetic acid](/img/structure/B7577437.png)


![N-[2-(4-methoxyphenyl)ethyl]-2-piperidin-4-yloxyacetamide](/img/structure/B7577454.png)
![4-[[4-(Ethylaminomethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7577460.png)
![4-[(4-Bromopyrazol-1-yl)methyl]pyridine-2-carbonitrile](/img/structure/B7577463.png)